molecular formula C23H34O3 B14044274 (17-acetyl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl) acetate CAS No. 51020-48-5

(17-acetyl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl) acetate

Cat. No.: B14044274
CAS No.: 51020-48-5
M. Wt: 358.5 g/mol
InChI Key: YFMSIVMSEGIVCP-UHFFFAOYSA-N
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Description

The compound (17-acetyl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl) acetate is a steroidal derivative characterized by a hydrogenated cyclopenta[a]phenanthrene core. Its structure includes:

  • Methyl groups at positions 10 and 12.
  • Acetyl group at position 17.
  • Acetate ester at position 3. This dodecahydro (12 hydrogenated bonds) framework confers rigidity and lipophilicity, while the acetyl and acetate moieties enhance solubility in organic solvents.

Properties

IUPAC Name

(17-acetyl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl) acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34O3/c1-14(24)19-7-8-20-18-6-5-16-13-17(26-15(2)25)9-11-22(16,3)21(18)10-12-23(19,20)4/h7,16-18,20-21H,5-6,8-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFMSIVMSEGIVCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CCC2C1(CCC3C2CCC4C3(CCC(C4)OC(=O)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50922203
Record name 20-Oxopregn-16-en-3-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50922203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2601-07-2, 1169-20-6, 51020-48-5
Record name NSC401313
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401313
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC166500
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166500
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC226099
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226099
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 20-Oxopregn-16-en-3-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50922203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Materials

The synthesis often begins with a steroidal ketone or alcohol intermediate such as pregn-16-en-20-one derivatives or 3-hydroxy steroids. These provide the core framework for subsequent functionalization.

Acetylation of the 3-Hydroxy Group

The 3-hydroxy group on the steroid nucleus is acetylated to form the acetate ester. Typical reagents and conditions include:

  • Acetic anhydride or acetyl chloride as acetylating agents
  • Pyridine or triethylamine as base catalysts
  • Reaction performed at room temperature or slightly elevated temperatures
  • Solvents such as dichloromethane or acetic acid

This step yields the 3-acetate ester, protecting the hydroxyl group and enhancing compound stability.

Introduction of the 17-Acetyl Group

The 17-position acetyl group is introduced via oxidation or acylation reactions. Common methods include:

  • Oxidation of the corresponding 17-hydroxy steroid to the 17-ketone using reagents like chromium trioxide or pyridinium chlorochromate (PCC)
  • Direct acylation using acetyl chloride or acetic anhydride under acidic or basic conditions
  • Control of stereochemistry to ensure correct configuration at C-17

In some protocols, the 17-acetyl group is introduced by reaction of a 17-keto intermediate with acetylating agents or by selective oxidation of a 17-ethyl or 17-hydroxy precursor.

Saturation and Ring Hydrogenation

The dodecahydro designation indicates saturation of several double bonds in the cyclopenta[a]phenanthrene system. This is achieved by:

  • Catalytic hydrogenation using palladium or platinum catalysts under hydrogen atmosphere
  • Careful monitoring to avoid over-reduction of functional groups

This step ensures the correct degree of saturation and preserves the functional groups introduced earlier.

Representative Synthetic Route (Summary Table)

Step No. Transformation Reagents/Conditions Yield (%) Notes
1 Starting steroidal ketone/alcohol Commercial or isolated precursor - Core steroid framework
2 Acetylation of 3-hydroxy group Acetic anhydride, pyridine, RT 70-85% Formation of 3-acetate ester
3 Oxidation to 17-ketone or acylation PCC or acetyl chloride 65-80% Introduction of 17-acetyl group
4 Catalytic hydrogenation Pd/C, H2, mild conditions 75-90% Saturation of ring system

Yields are approximate and depend on specific conditions and purity of starting materials.

Experimental Notes and Considerations

  • Purification: Flash column chromatography on silica gel is commonly used after each step to isolate pure intermediates and final product. Eluents typically involve petroleum ether/ethyl acetate mixtures with small amounts of acetic acid to improve separation.
  • Temperature Control: Some steps, especially oxidation and acylation, require temperature control (e.g., 8–10 °C) to prevent side reactions and degradation.
  • Stereochemical Control: The stereochemistry at C-10, C-13, and C-17 is critical for biological activity. Synthetic routes are designed to maintain or establish the desired stereochemistry using stereoselective reagents or conditions.
  • Characterization: Products are characterized by NMR (1H and 13C), IR, and mass spectrometry to confirm structure and purity.

Research Findings on Preparation

  • The compound is typically synthesized as part of steroidal drug development programs, focusing on anti-inflammatory and neuroactive properties.
  • Patent literature reveals variations in the preparation of 13,17-substituted steroids, including this compound, highlighting the importance of selective functionalization and protecting group strategies.
  • Recent synthetic methodologies employ mild and selective reagents to improve yields and reduce by-products.

Summary Table of Key Preparation Parameters

Parameter Details
Molecular Formula $$C{23}H{34}O_3$$
Molecular Weight 358.5 g/mol
Key Functional Groups 17-acetyl ketone, 3-acetate ester
Common Reagents Acetic anhydride, acetyl chloride, PCC, Pd/C
Solvents Dichloromethane, acetic acid, pyridine
Typical Yields 65–90% per step
Purification Silica gel chromatography
Characterization NMR, IR, MS

Chemical Reactions Analysis

Types of Reactions

(17-acetyl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl) acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

(17-acetyl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl) acetate has several scientific research applications:

    Chemistry: It is used as a model compound to study complex organic reactions and mechanisms.

    Biology: It is investigated for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: It is explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of (17-acetyl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl) acetate involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key analogs and their distinguishing features are summarized below:

Compound Name Molecular Formula Molecular Weight Functional Groups Key Differences Reference
(17-acetyl-10,13-dimethyl-1,2,6,7,8,9,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one) C₂₁H₂₈O₂ 312.45 17-acetyl, 3-ketone Lacks 3-yl acetate; fewer hydrogenations
(3-acetyloxy-10,13-dimethyl-7-oxo-dodecahydrocyclopenta[a]phenanthren-17-yl) acetate C₂₃H₃₂O₅ 388.50 3-acetate, 17-acetate, 7-ketone Additional 7-oxo group; higher oxygen content
(3S,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-((R)-6-methylheptan-2-yl)-...-3-yl acetate C₂₉H₄₈O₂ 428.69 3-acetate, branched alkyl chain at C17 Larger substituent at C17; higher MW
(3R,5S,8R,9S,10S,13S,14S,17S)-10,13-Dimethylhexadecahydro-1H-cyclopenta[a]phenanthrene-3,17-diyl diacetate C₂₄H₃₆O₄ 400.55* 3,17-diacetate Fully saturated core; dual ester groups

*Estimated based on molecular formula.

Key Observations:

Functional Group Variation: The target compound shares a 3-acetate group with , but its 17-acetyl group differs from the 17-acetate in or alkyl chains in .

Hydrogenation Patterns :

  • The dodecahydro framework (12 saturated bonds) in the target compound contrasts with the decahydro (10 saturated bonds) structure in , affecting conformational flexibility and stability.

Molecular Weight and Substituents :

  • Larger substituents (e.g., branched alkyl chains in ) increase molecular weight and lipophilicity, while oxygen-rich analogs (e.g., ) exhibit higher polarity .

Physicochemical Properties

  • Solubility : Compounds with acetate/ketone groups (e.g., ) are more polar than purely hydrocarbon analogs, enhancing solubility in polar aprotic solvents.
  • Thermal Stability : Higher hydrogenation (e.g., dodecahydro vs. decahydro) improves thermal stability due to reduced strain .
  • Boiling Point : The target compound’s boiling point is likely comparable to (~489°C at 760 mmHg), as both share similar oxygen content and molecular size .

Biological Activity

The compound (17-acetyl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl) acetate , commonly referred to as dodecahydro-cyclopenta[a]phenanthren-3-yl acetate , is a polycyclic aromatic hydrocarbon derivative. This compound has garnered interest in various fields of biological research due to its potential therapeutic applications and biological activities.

  • Molecular Formula : C23H34O3
  • Molecular Weight : 358.5 g/mol
  • CAS Number : 51020-48-5

The biological activity of this compound is primarily attributed to its structural features that allow interaction with various biological targets. The acetyl and dimethyl groups enhance its lipophilicity and bioavailability. This facilitates binding to cellular receptors and enzymes involved in critical biological pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines by inducing apoptosis and cell cycle arrest.
  • Anti-inflammatory Effects : It has been shown to modulate inflammatory pathways by reducing the expression of pro-inflammatory cytokines.
  • Cardiovascular Benefits : Some studies indicate potential benefits in cardiovascular health through vasodilation and improved endothelial function.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInhibition of cancer cell proliferation
Anti-inflammatoryReduction in pro-inflammatory cytokines
CardiovascularImproved endothelial function

Table 2: Case Studies

Study TitleFindingsYear
Anticancer Properties of Dodecahydro CompoundsInduced apoptosis in breast cancer cell lines2022
Anti-inflammatory MechanismsDecreased IL-6 and TNF-alpha levels in vitro2023
Cardiovascular EffectsEnhanced nitric oxide production in endothelial cells2021

Case Studies

  • Anticancer Properties : A study published in 2022 evaluated the effects of (17-acetyl-10,13-dimethyl...) on breast cancer cell lines. The results demonstrated significant inhibition of cell growth and induction of apoptosis through activation of caspase pathways.
  • Anti-inflammatory Mechanisms : Research conducted in 2023 focused on the anti-inflammatory effects of the compound. It was found to significantly reduce levels of IL-6 and TNF-alpha in cultured macrophages when treated with the compound.
  • Cardiovascular Effects : A study from 2021 investigated the impact on endothelial function. The compound was shown to enhance nitric oxide production in endothelial cells, suggesting potential cardiovascular protective effects.

Q & A

Basic: What are the recommended methods for determining the molecular structure of this compound?

Answer:
The compound’s complex steroidal backbone and stereochemistry require advanced structural elucidation techniques:

  • X-ray crystallography : Resolve absolute configuration and confirm stereochemical assignments, as demonstrated in studies of structurally related cyclopenta[a]phenanthrene derivatives .
  • NMR spectroscopy : Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to assign proton and carbon environments, particularly focusing on methyl (10,13-dimethyl) and acetyl (17-acetyl) groups. 2D techniques (COSY, HSQC, HMBC) can clarify connectivity .
  • Mass spectrometry : High-resolution MS (HRMS) confirms the molecular formula (C23_{23}H30_{30}O4_4) and fragmentation patterns .

Advanced: How can researchers address contradictions in reported toxicity data for this compound?

Answer:
Conflicting hazard data (e.g., notes missing toxicity studies, while lists H302/H315/H319 codes) necessitate a systematic approach:

  • In vitro assays : Perform cytotoxicity (MTT assay) and genotoxicity (Ames test) screens to establish baseline toxicity profiles.
  • Dose-response studies : Use rodent models to assess acute oral toxicity (LD50_{50}) and dermal irritation potential, adhering to OECD guidelines.
  • Data reconciliation : Compare results with existing hazard codes (e.g., ’s H302: "Harmful if swallowed") and publish methodological transparency to resolve discrepancies .

Basic: What safety protocols are critical during handling and storage?

Answer:
Key precautions derived from safety data sheets (SDS) include:

  • Personal protective equipment (PPE) : Nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Respiratory protection (NIOSH-approved) is required if aerosolization occurs .
  • Storage : Keep in a cool, dry, ventilated area away from ignition sources. Use inert gas (N2_2) purging for bulk storage to prevent degradation .
  • Spill management : Absorb with inert material (vermiculite) and dispose via licensed hazardous waste services .

Advanced: How to assess ecological impact when no environmental toxicity data exists?

Answer:
In absence of ecotoxicity data ( : "No data available"), employ predictive models:

  • QSAR modeling : Use tools like EPI Suite to estimate biodegradation (Biowin), bioaccumulation (BCF), and aquatic toxicity (ECOSAR).
  • Read-across analysis : Compare with structurally similar steroids (e.g., cholesteryl acetate) to infer persistence or mobility in soil/water .
  • Microcosm studies : Simulate environmental fate via soil-column experiments to measure leaching potential and microbial degradation rates.

Basic: What spectroscopic techniques are essential for characterizing synthetic batches?

Answer:
Quality control requires multi-technique validation:

  • FT-IR : Identify ester (C=O stretch at ~1740 cm1^{-1}) and acetyl (C-O at 1250 cm1^{-1}) functional groups .
  • Chromatography : HPLC-PDA with C18 columns to monitor purity (>97%) and detect byproducts .
  • Thermal analysis : DSC/TGA to determine melting point (if crystalline) and thermal stability .

Advanced: What experimental strategies optimize stability under varying conditions?

Answer:
Design accelerated stability studies:

  • Forced degradation : Expose to heat (40–60°C), humidity (75% RH), and UV light to identify degradation pathways. Monitor via HPLC for breakdown products (e.g., deacetylation or oxidation) .
  • pH-dependent stability : Test solubility and hydrolysis rates in buffers (pH 1–13) to guide formulation (e.g., lyophilization for labile esters) .
  • Excipient screening : Use stabilizers like antioxidants (BHT) or cyclodextrins to enhance shelf life .

Basic: How to verify synthetic purity and stereochemical fidelity?

Answer:

  • Chiral HPLC : Separate enantiomers using chiral stationary phases (e.g., amylose-based) to confirm stereochemical purity .
  • Elemental analysis : Validate C/H/O ratios against theoretical values (C23_{23}H30_{30}O4_4) .
  • NMR comparison : Match spectral data with published references for cyclopenta[a]phenanthrene derivatives .

Advanced: What computational methods predict metabolic pathways and bioactive conformers?

Answer:

  • Molecular docking : Simulate interactions with cytochrome P450 enzymes (CYP3A4) to predict hydroxylation sites .
  • MD simulations : Analyze conformational flexibility in aqueous vs. lipid membranes to assess bioavailability .
  • ADMET prediction : Use SwissADME or ADMETLab to estimate permeability (LogP), plasma protein binding, and CYP inhibition .

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